

Spectroscopic Analysis of 5-Bromoindole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-(5-bromo-1H-indol-3-yl)-2-oxoacetic acid

CAS No.: 156695-44-2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis of 5-bromoindole and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The unique physicochemical properties imparted by the bromine substituent at the 5-position of the indole ring make it a valuable scaffold for synthesizing potent and selective therapeutic agents.[1] A thorough understanding of the spectroscopic characteristics of 5-bromoindole derivatives is paramount for structural elucidation, purity assessment, and quality control in research and development settings.[2][3]

Core Spectroscopic Data of 5-Bromoindole

The structural characterization of 5-bromoindole is fundamentally supported by data from multiple spectroscopic techniques.[4] This section summarizes the essential data for the parent compound, 5-bromoindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed insight into the carbon-hydrogen framework of the 5-bromoindole molecule.[4] The electron-withdrawing effect of the bromine atom significantly influences the chemical shifts of the surrounding carbon and hydrogen atoms.[2]

Table 1: ^1H NMR Spectroscopic Data for 5-Bromoindole Solvent: CDCl_3 , Reference: TMS (0 ppm)

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity
H-1 (N-H)	-8.10	Broad Singlet (br s)
H-4	-7.76	Doublet (d)
H-7	-7.27	Doublet (d)
H-6	-7.21	Doublet of Doublets (dd)
H-2	-7.19	Triplet (t)
H-3	-6.47	Triplet (t)

(Data sourced from[2][4])

Table 2: ^{13}C NMR Spectroscopic Data for 5-Bromoindole Solvent: CDCl_3

Carbon Assignment	Chemical Shift (δ) ppm
C-7a	134.7
C-3a	129.9
C-2	125.3
C-6	124.8
C-4	121.8
C-5	113.0
C-7	112.5
C-3	102.3

(Data sourced from[4])

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural insights through fragmentation patterns.[4] A key feature for 5-bromoindole is the characteristic isotopic pattern of the molecular ion peak, where two peaks of nearly equal intensity are separated by two mass units, corresponding to the ^{79}Br and ^{81}Br isotopes.[4]

Table 3: Mass Spectrometry Data for 5-Bromoindole

Parameter	Value	Notes
Molecular Formula	$\text{C}_8\text{H}_6\text{BrN}$	
Molecular Weight	196.04 g/mol	[5]
m/z Top Peak	195	[6]
m/z 2nd Highest	197	[6]
m/z 3rd Highest	116	[6]

(Data sourced from[5][6])

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[4] The spectrum of 5-bromoindole will show characteristic absorption bands for N-H, C-H, and C=C bonds.

Table 4: Key IR Absorption Bands for 5-Bromoindole

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3400	N-H Stretch	Indole N-H
~3100-3000	C-H Stretch	Aromatic C-H
~1616, 1577, 1508	C=C Stretch	Aromatic Ring
~1456	C-C Stretch	In-ring
~829	C-Br Stretch	Aryl-Bromide
~731, 744	=C-H Bend	Aromatic C-H

(Data sourced from[7][8])

Experimental Protocols

The following sections outline generalized methodologies for acquiring high-quality spectroscopic data for 5-bromoindole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Weigh approximately 5-10 mg of the 5-bromoindole derivative for ¹H NMR (20-50 mg for ¹³C NMR).[3][4] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing an internal standard like tetramethylsilane (TMS).[2] Transfer the solution into a 5 mm NMR tube.[2]
- **Instrument Setup:** A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[2][3]
- **¹H NMR Data Acquisition:**

- Pulse Sequence: Standard single-pulse sequence.[2]
- Spectral Width: ~12-16 ppm.[2][3]
- Acquisition Time: 2-4 seconds.[2]
- Relaxation Delay: 1-5 seconds.[2][3]
- Number of Scans: 8-64, depending on concentration.[2][3]
- ¹³C NMR Data Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.[2][3]
 - Spectral Width: ~200-240 ppm.[3]
 - Relaxation Delay: 2-5 seconds.[3]
 - Number of Scans: 1024 or more, as ¹³C has low natural abundance.[3]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction.[3]
Reference the chemical shifts to the residual solvent peak or internal standard.[3]

Mass Spectrometry (MS)

- Sample Preparation: For Electron Ionization (EI) coupled with Gas Chromatography (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.[4] For direct insertion, a small amount of solid is placed in a capillary tube.[4]
- Instrument Setup: The sample is introduced into the high-vacuum source of the mass spectrometer.[4]
- Data Acquisition (EI): The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[3][4] This causes ionization and fragmentation. The resulting positive ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[4]

- Data Processing: The mass spectrum is plotted as relative intensity versus m/z .^[4] The molecular ion peak ($[M]^+$) is identified to confirm the molecular weight. The fragmentation pattern is analyzed to gain further structural information.^{[3][4]}

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid 5-bromoindole powder directly onto a clean ATR crystal.^[4] Apply firm pressure to ensure good contact.^[4] Alternatively, for the KBr pellet method, grind a small amount of the sample with dry KBr powder and press it into a thin disk.^[3]
- Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used.^[3]
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .^[3]
 - Resolution: 4 cm^{-1} .^[3]
 - Number of Scans: 16-32.^[3]
 - Collect a background spectrum of the empty, clean ATR crystal or KBr pellet first.^{[3][4]}
- Data Processing: Perform a background subtraction and identify significant absorption peaks.^{[3][4]}

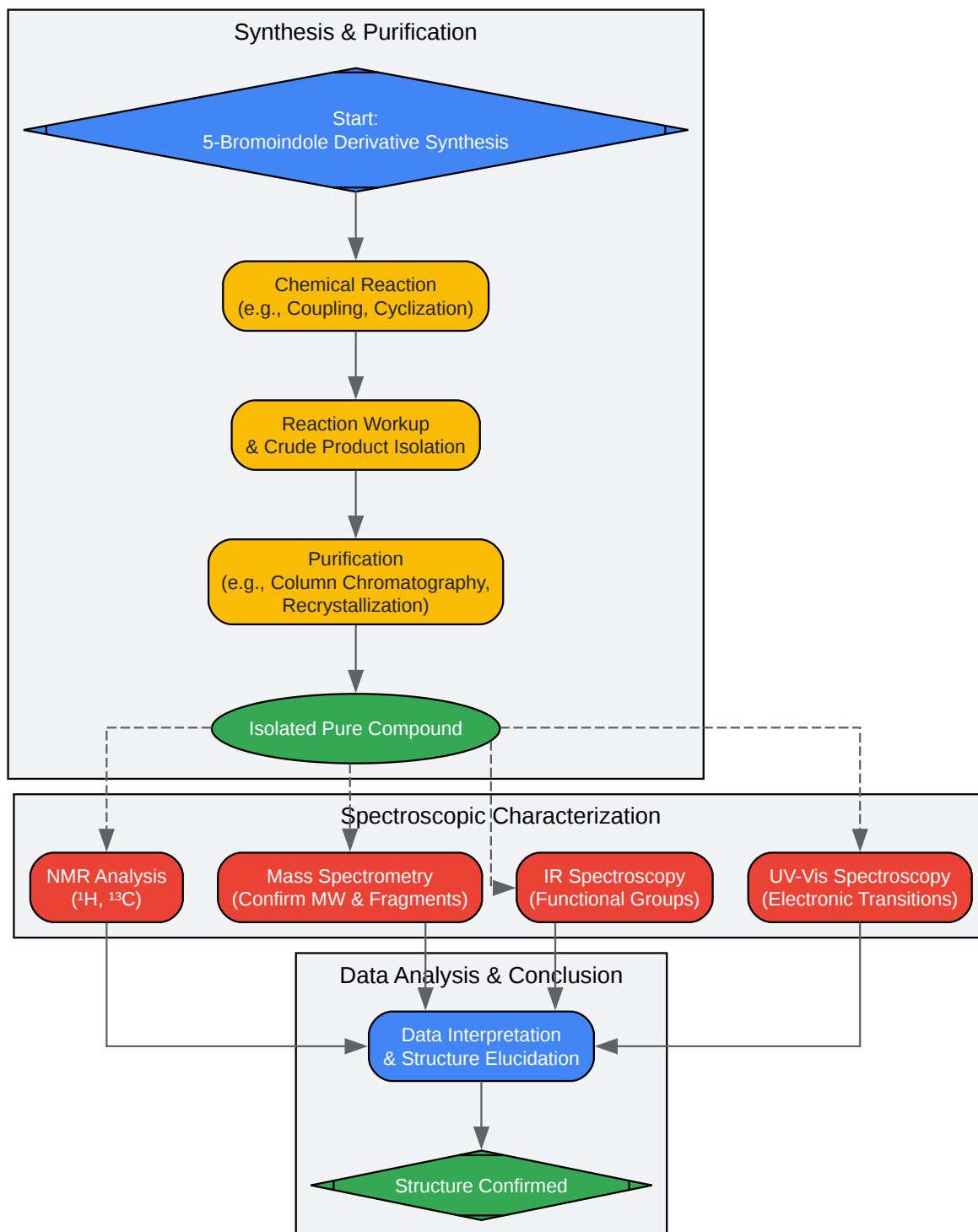
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol) in a quartz cuvette.^[3] The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λ_{max} .^[3]
- Instrument Setup: A dual-beam UV-Vis spectrophotometer is typically used.^[3]
- Data Acquisition:
 - Spectral Range: Typically 200-400 nm for indole derivatives.^[3]

- Blank: Use the pure solvent as a blank to zero the absorbance.[3]
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).[3][9]

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex processes in chemical synthesis and analysis, as well as biological signaling pathways targeted by these derivatives.

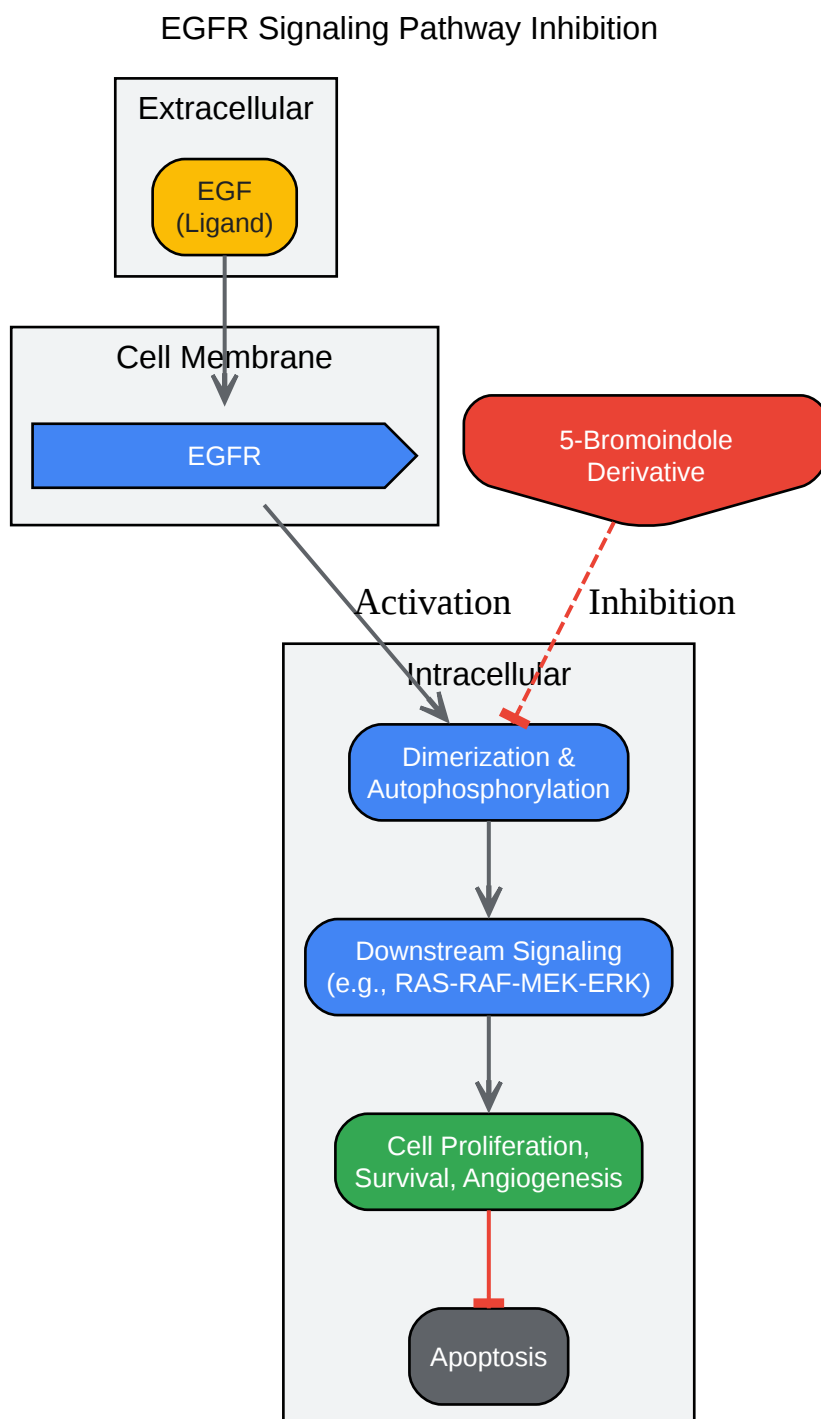


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Caption: General workflow for synthesis and spectroscopic analysis.

Applications in Drug Development: Targeting Signaling Pathways

5-bromoindole derivatives have emerged as a promising class of anticancer agents, with many acting as inhibitors of key oncogenic targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[10]^[11]^[12] These receptors are crucial mediators of signaling pathways that drive tumor growth and proliferation.^[11]

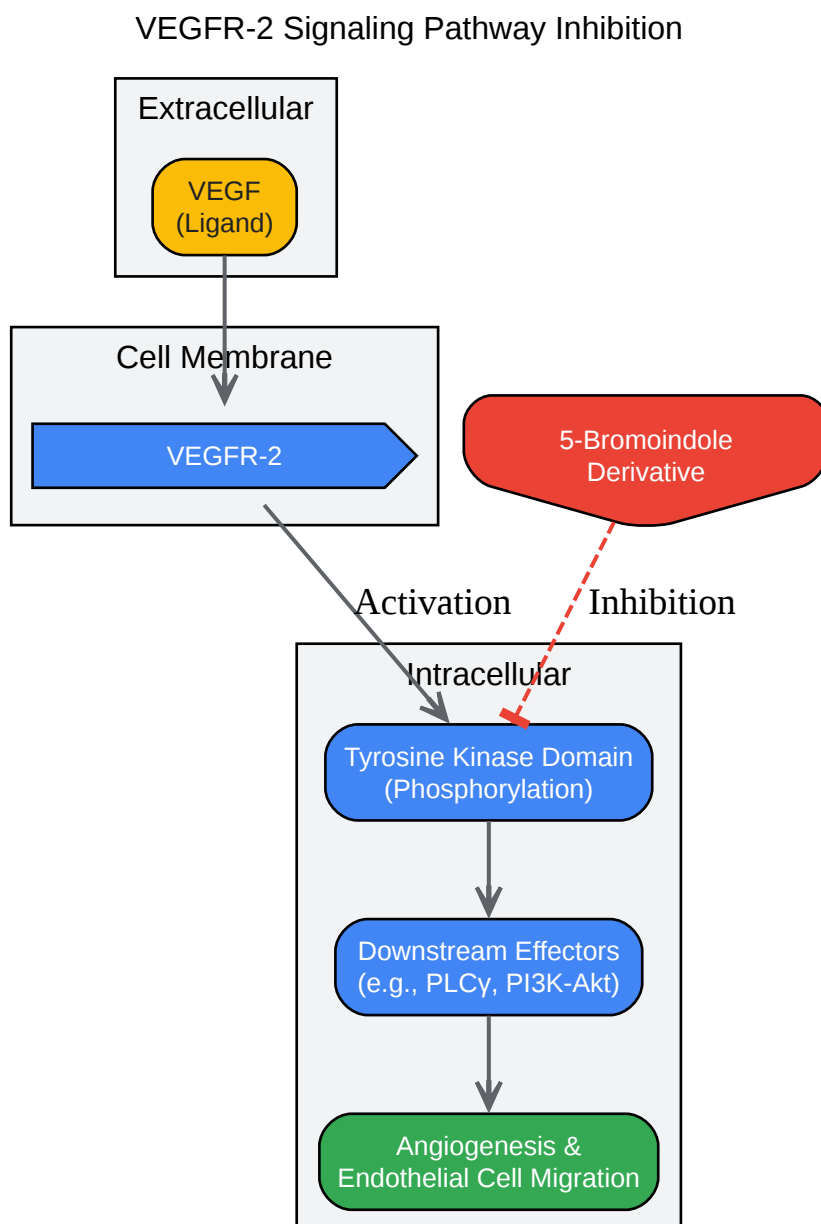


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Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Computational docking studies have quantified the binding affinities of various 5-bromoindole derivatives to the ATP-binding sites of both EGFR and VEGFR-2, guiding the synthesis of more

potent inhibitors.[11][13]



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Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromoindole derivatives.

In conclusion, the comprehensive spectroscopic analysis of 5-bromoindole and its derivatives is a critical component of modern drug discovery. The detailed characterization using NMR, MS, IR, and UV-Vis spectroscopy not only confirms the chemical identity and purity of these

compounds but also provides essential data for understanding their structure-activity relationships in targeting complex biological pathways.

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